37,39,41,43,45,47,49-Heptakis(2-hydroxyethoxy)-5,10,15,20,25,30,35-heptakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,38,40,42,44,46,48-heptol
CAS No.:
Cat. No.: VC13770786
Molecular Formula: C56H98O42
Molecular Weight: 1443.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C56H98O42 |
|---|---|
| Molecular Weight | 1443.3 g/mol |
| IUPAC Name | 37,39,41,43,45,47,49-heptakis(2-hydroxyethoxy)-5,10,15,20,25,30,35-heptakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,38,40,42,44,46,48-heptol |
| Standard InChI | InChI=1S/C56H98O42/c57-1-8-78-43-29(71)36-22(15-64)85-50(43)92-37-23(16-65)86-52(44(30(37)72)79-9-2-58)94-39-25(18-67)88-54(46(32(39)74)81-11-4-60)96-41-27(20-69)90-56(48(34(41)76)83-13-6-62)98-42-28(21-70)91-55(49(35(42)77)84-14-7-63)97-40-26(19-68)89-53(47(33(40)75)82-12-5-61)95-38-24(17-66)87-51(93-36)45(31(38)73)80-10-3-59/h22-77H,1-21H2 |
| Standard InChI Key | PCWPQSDFNIFUPO-UHFFFAOYSA-N |
| SMILES | C(COC1C(C2C(OC1OC3C(OC(C(C3O)OCCO)OC4C(OC(C(C4O)OCCO)OC5C(OC(C(C5O)OCCO)OC6C(OC(C(C6O)OCCO)OC7C(OC(C(C7O)OCCO)OC8C(OC(O2)C(C8O)OCCO)CO)CO)CO)CO)CO)CO)CO)O)O |
| Canonical SMILES | C(COC1C(C2C(OC1OC3C(OC(C(C3O)OCCO)OC4C(OC(C(C4O)OCCO)OC5C(OC(C(C5O)OCCO)OC6C(OC(C(C6O)OCCO)OC7C(OC(C(C7O)OCCO)OC8C(OC(O2)C(C8O)OCCO)CO)CO)CO)CO)CO)CO)CO)O)O |
Introduction
The compound 37,39,41,43,45,47,49-Heptakis(2-hydroxyethoxy)-5,10,15,20,25,30,35-heptakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,38,40,42,44,46,48-heptol is a complex derivative of cyclodextrins, which are cyclic oligosaccharides composed of glucose units. This specific compound is modified with both hydroxyethoxy and hydroxymethyl groups, which significantly alter its chemical and physical properties compared to its parent cyclodextrin structure.
Synthesis and Preparation
The synthesis of such a compound typically involves the reaction of a cyclodextrin with ethylene oxide to introduce hydroxyethoxy groups, followed by hydroxymethylation reactions. These processes require careful control of reaction conditions to achieve the desired substitution pattern.
Applications
Cyclodextrin derivatives like this compound are often used in pharmaceutical formulations as excipients to improve drug solubility and stability. They can also act as chelating agents for lipids and other molecules, enhancing their bioavailability.
| Application | Description |
|---|---|
| Pharmaceutical Excipients | Improve drug solubility and stability |
| Chelating Agents | Enhance bioavailability of lipids and other molecules |
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